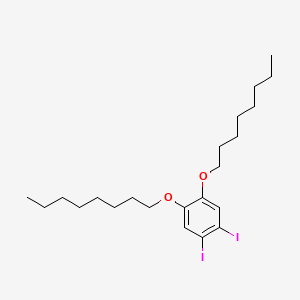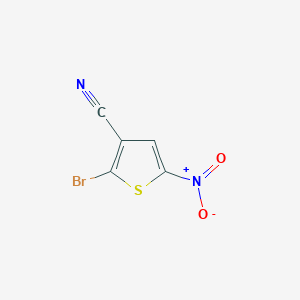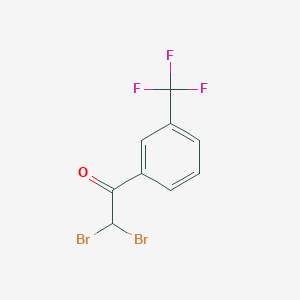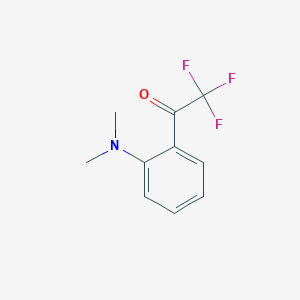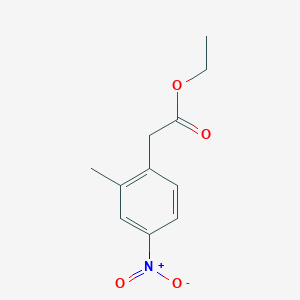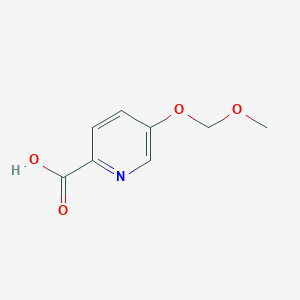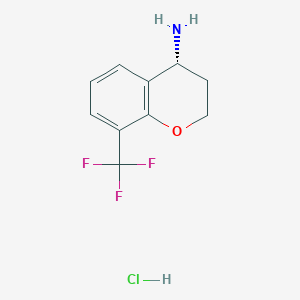
(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride, also known as RTFCA hydrochloride, is a synthetic compound used in a variety of scientific research applications. It is an achiral molecule that is produced through a multi-step synthesis process and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress in cells, as well as to study the role of reactive oxygen species in cell signaling and cell death. Additionally, (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride has been used to study the effects of inflammation on cells, as well as to study the role of cytokines in inflammation. Finally, (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride has been used to study the role of calcium in cell signaling and cell death.
Mecanismo De Acción
(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative stress in cells. Additionally, it has been found to act as an anti-inflammatory, inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Finally, it has been found to act as a calcium chelator, binding to calcium ions and preventing them from participating in cell signaling pathways.
Biochemical and Physiological Effects
(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and to prevent oxidative stress in cells. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and to promote the production of anti-inflammatory cytokines. Finally, it has been found to bind to calcium ions and to prevent them from participating in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride in lab experiments has both advantages and limitations. One advantage of using (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride is that it is a relatively stable compound, making it easy to store and handle. Additionally, it is a relatively inexpensive compound, making it an attractive choice for research applications. On the other hand, one limitation of (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride is that its mechanism of action is not completely understood, making it difficult to predict its effects in certain situations. Additionally, (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride is a synthetic compound, which means that it may not be as effective as natural compounds in certain situations.
Direcciones Futuras
There are a variety of potential future directions for the use of (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride. One potential future direction is to explore its use in the treatment of oxidative stress-related diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride could be explored as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride could be explored as a potential treatment for calcium-related diseases, such as osteoporosis and hypertension.
Métodos De Síntesis
The synthesis of (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride involves a multi-step process. The first step involves the reaction of 4-chloro-2-methoxybenzaldehyde with thionyl chloride to form 4-chloro-2-methoxybenzyl chloride. This product is then reacted with 4-bromobutan-2-ol to form 4-chloro-2-methoxy-8-bromochroman-4-one. This product is then reacted with trifluoromethanesulfonic anhydride to form 4-chloro-2-methoxy-8-(trifluoromethyl)chroman-4-one. This product is then reacted with hydrazine hydrate to form (R)-8-(trifluoromethyl)chroman-4-ylamine, which is then reacted with hydrochloric acid to form the final product, (R)-8-(trifluoromethyl)chroman-4-ylamine hydrochloride.
Propiedades
IUPAC Name |
(4R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTHXVIPUSKPKD-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

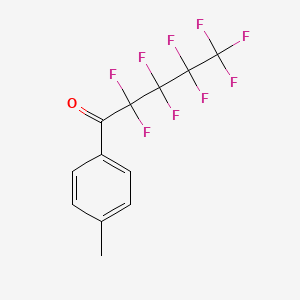
![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)
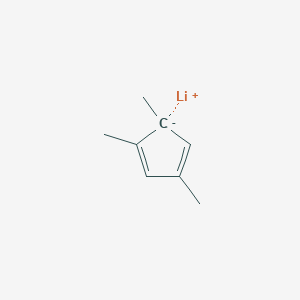

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)
![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)
